2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentan-1-ol
Description
2-Amino-2-methyl-5-(1H-pyrazol-1-yl)pentan-1-ol is a structurally complex organic compound featuring a branched pentanol backbone substituted with an amino group at the C2 position and a pyrazole ring at the C5 position. Its molecular formula is C9H19N3O, with a molecular weight of 186 g/mol.
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-amino-2-methyl-5-pyrazol-1-ylpentan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-9(10,8-13)4-2-6-12-7-3-5-11-12/h3,5,7,13H,2,4,6,8,10H2,1H3 |
InChI Key |
WDHVHNSBYARXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=CC=N1)(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Pyrazole Ring to the Pentan-1-ol Backbone: This step involves the nucleophilic substitution reaction where the pyrazole ring is attached to a suitable precursor, such as 2-amino-2-methylpentan-1-ol, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentan-1-ol may involve:
Batch or Continuous Flow Synthesis: Utilizing large-scale reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and pH to maximize efficiency and minimize by-products.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the pyrazole ring or the amino group, potentially converting them into more saturated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation Products: Imines, oximes.
Reduction Products: Saturated derivatives of the pyrazole ring or amino group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentan-1-ol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive amino and hydroxyl groups. It may also serve as a ligand in the study of metal complexes.
Medicine
In medicinal chemistry, 2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentan-1-ol is investigated for its potential therapeutic properties. Its structure suggests possible applications in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism by which 2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentan-1-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s key structural differentiators include:
- Branched carbon chain with a methyl group at C2.
- Pyrazole substituent at C5, enabling π-π stacking and hydrogen bonding.
- Hydroxyl and amino groups, enhancing polarity and solubility.
Table 1: Structural and Functional Comparison
Physical and Chemical Properties
- Boiling Point: The target compound’s boiling point is expected to be higher than pentan-1-ol (138°C) due to additional hydrogen bonding from the amino and hydroxyl groups. However, branching at C2 may slightly reduce boiling points compared to linear analogs .
- Solubility: The presence of polar groups (OH, NH2) enhances water solubility relative to non-functionalized hydrocarbons but less than simpler alcohols like pentan-1-ol due to steric hindrance from the pyrazole ring .
- Reactivity: The pyrazole ring’s aromaticity may stabilize the compound against oxidation compared to pyrazolone derivatives (e.g., 5-Amino-1-(3-pentanyl)-1,2-dihydro-3H-pyrazol-3-one), which contain a reactive ketone group .
Research Findings and Challenges
- This contrasts with simpler alcohols like pentan-1-ol, which lack stereocenters .
- Stability: The pyrazole ring’s aromatic stability may enhance shelf life compared to pyrazolone derivatives, which are prone to keto-enol tautomerism .
- Synthetic Accessibility : The branched chain and multiple functional groups complicate synthesis, requiring advanced purification techniques compared to linear alcohols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
